Boc-D-Tyr-Oet
Overview
Description
Boc-D-Tyr-Oet, also known as ethyl (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate, is a compound used in organic synthesis, particularly in peptide chemistry. It is a derivative of tyrosine, an amino acid, and is protected by a tert-butoxycarbonyl (Boc) group at the amino end and an ethyl ester at the carboxyl end. This protection is crucial for preventing unwanted reactions during peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Tyr-Oet typically involves the protection of the amino group of D-tyrosine with a Boc group and the esterification of the carboxyl group with ethanol. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide for the Boc protection, and an acid catalyst for the esterification process .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using solid-phase peptide synthesis techniques. This method allows for the efficient production of large quantities of the compound with high purity. The process involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin .
Chemical Reactions Analysis
Types of Reactions
Boc-D-Tyr-Oet undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions, and the ethyl ester can be hydrolyzed to yield the free carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Trifluoroacetic acid is commonly used to remove the Boc group, while sodium hydroxide or hydrochloric acid can hydrolyze the ester.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Free amino acids and carboxylic acids
Scientific Research Applications
Boc-D-Tyr-Oet is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and for studying reaction mechanisms.
Biology: In the synthesis of peptide-based probes and inhibitors.
Medicine: For developing peptide-based drugs and studying protein interactions.
Industry: In the production of synthetic peptides for various applications
Mechanism of Action
The mechanism of action of Boc-D-Tyr-Oet primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the ethyl ester protects the carboxyl group. These protective groups can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides .
Comparison with Similar Compounds
Similar Compounds
- Boc-Lys-OEt
- Boc-Phe-OEt
- Boc-Val-OEt
Uniqueness
Boc-D-Tyr-Oet is unique due to the presence of the phenolic hydroxyl group on the tyrosine residue, which can participate in additional reactions such as phosphorylation. This makes it particularly useful in the synthesis of phosphopeptides and for studying phosphorylation mechanisms .
Properties
IUPAC Name |
ethyl (2R)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-5-21-14(19)13(17-15(20)22-16(2,3)4)10-11-6-8-12(18)9-7-11/h6-9,13,18H,5,10H2,1-4H3,(H,17,20)/t13-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYTXJUGUROLJK-CYBMUJFWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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